molecular formula C64H46 B12516090 9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] CAS No. 817642-18-5

9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]

Cat. No.: B12516090
CAS No.: 817642-18-5
M. Wt: 815.0 g/mol
InChI Key: FNWJHCQTKNKOKM-UHFFFAOYSA-N
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Description

9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] is an organic compound known for its unique structural properties. This compound is characterized by the presence of two anthracene units connected through a 1,3-phenylene bridge, with each anthracene unit further substituted by a 9,9-dimethyl-9H-fluoren-2-yl group. The compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

The synthesis of 9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,3-Phenylene Bridge: The initial step involves the formation of the 1,3-phenylene bridge, which can be achieved through the reaction of appropriate phenylene precursors under controlled conditions.

    Attachment of Anthracene Units: The anthracene units are then attached to the phenylene bridge through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Substitution with 9,9-Dimethyl-9H-Fluoren-2-yl Groups: The final step involves the substitution of the anthracene units with 9,9-dimethyl-9H-fluoren-2-yl groups, which can be achieved through Friedel-Crafts alkylation or other suitable substitution reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the anthracene or fluorenyl groups can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts such as palladium or platinum, and specific reaction conditions like temperature and pressure control.

Scientific Research Applications

9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] has a wide range of scientific research applications, including:

    Organic Electronics: The compound is extensively used in the development of OLEDs due to its excellent electroluminescent properties. It serves as an active layer material in OLED devices, contributing to high efficiency and brightness.

    Photovoltaics: The compound is also explored for use in organic photovoltaic cells, where it acts as a donor material, enhancing the efficiency of light absorption and charge transport.

    Sensors: Due to its unique optical properties, the compound is used in the development of chemical sensors for detecting various analytes, including gases and organic compounds.

    Biological Applications: In the field of biology, the compound is investigated for its potential use in bioimaging and as a fluorescent probe for studying cellular processes.

Mechanism of Action

The mechanism of action of 9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] primarily involves its interaction with light and charge carriers. The compound absorbs light and undergoes electronic excitation, leading to the emission of light (fluorescence) when it returns to the ground state. In OLEDs, the compound facilitates the transport of electrons and holes, contributing to the generation of light through recombination of charge carriers.

Comparison with Similar Compounds

Similar compounds to 9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] include:

    9,9’-(1,3-Phenylene)bis-9H-carbazole: This compound also features a 1,3-phenylene bridge but with carbazole units instead of anthracene and fluorenyl groups. It is used in similar applications, such as OLEDs and organic electronics.

    1,3-Bis(9H-carbazol-9-yl)benzene: Another related compound with carbazole units, known for its use in organic semiconductors and light-emitting devices.

    9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): This compound includes a bromine substituent, which can be used for further functionalization and modification in organic synthesis.

The uniqueness of 9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] lies in its specific structural arrangement, which imparts distinct optical and electronic properties, making it highly suitable for advanced optoelectronic applications.

Properties

CAS No.

817642-18-5

Molecular Formula

C64H46

Molecular Weight

815.0 g/mol

IUPAC Name

9-(9,9-dimethylfluoren-2-yl)-10-[3-[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene

InChI

InChI=1S/C64H46/c1-63(2)55-30-15-13-20-43(55)45-34-32-41(37-57(45)63)61-51-26-9-5-22-47(51)59(48-23-6-10-27-52(48)61)39-18-17-19-40(36-39)60-49-24-7-11-28-53(49)62(54-29-12-8-25-50(54)60)42-33-35-46-44-21-14-16-31-56(44)64(3,4)58(46)38-42/h5-38H,1-4H3

InChI Key

FNWJHCQTKNKOKM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=CC=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C

Origin of Product

United States

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